molecular formula C40H59NO11 B193375 Eribulin CAS No. 253128-41-5

Eribulin

货号: B193375
CAS 编号: 253128-41-5
分子量: 729.9 g/mol
InChI 键: UFNVPOGXISZXJD-JBQZKEIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eribulin mesylate (this compound) is a synthetic analog of halichondrin B, a marine natural product, and belongs to the microtubule-targeting agent (MTA) class. It binds uniquely to β-tubulin, inhibiting microtubule dynamics by suppressing growth without significantly affecting shortening rates . Approved for metastatic breast cancer (MBC) after prior anthracycline and taxane therapy, this compound demonstrated an overall survival (OS) advantage in the EMBRACE trial (13.1 vs. 10.6 months vs. physician’s choice) . The recommended dose is 1.4 mg/m² intravenously on days 1 and 8 of a 21-day cycle .

属性

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009321
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253128-41-5
Record name Eribulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253128-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Fragment Assembly Strategy

The synthesis divides this compound into three key intermediates (Table 1):

FragmentStructure (C atoms)Key ReactionsStereocenters Established
C1–C13Tetrahydrofuran coreEvans aldol, Shiina macrolactonization8
C14–C26Bis-tetrahydrofuranCorey–Chaykovsky epoxidation6
C27–C35Macrocycle precursorStille coupling, Julia–Kocienski olefination5

Macrocyclization via NHK Coupling

The pivotal C30a–C1 bond formation employs a nickel-catalyzed NHK reaction between iodide C27–C35 and aldehyde C1–C13 under high dilution (0.001 M). This step typically achieves 40–45% yield due to competing polymerization.

Final Functionalization

Post-macrocyclization steps include:

  • Deprotection of tert-butyldimethylsilyl (TBS) ethers using HF·pyridine.

  • Methanesulfonate salt formation via treatment with methanesulfonic acid in acetonitrile.

Despite its success, this route’s 73-step linear sequence and 34-step longest linear sequence (LLS) prompted efforts to develop more efficient methodologies.

Reverse Approach for Cyclic Ether Construction

A 2022 breakthrough by the Chen group (PNAS) introduced a “reverse approach” to streamline ether ring synthesis. Traditional methods build ethers early in the synthesis, requiring extensive protecting group manipulation. The reverse strategy instead:

  • Delays ether formation until late stages using hydroxyl-directed epoxide openings.

  • Employs α-chloroaldehydes as bifunctional building blocks for concurrent carbon–carbon and carbon–oxygen bond formation.

This method reduced the LLS for the C14–C26 fragment from 18 to 11 steps while improving overall yield from 6.4% to 12.1%.

α-Chloroaldehyde-Based Convergent Synthesis

Building on the reverse approach, the 2023 Nature Communications protocol by Smith et al. achieved a 52-step total synthesis through:

Doubly Diastereoselective Corey–Chaykovsky Reaction

The C14–C26 and C27–C35 fragments unite via a-sigmatropic rearrangement of sulfonium ylides (Fig. 1):

Allylic alcohol + α-chloroaldehydeNaHMDSEpoxide intermediateBF3OEt2Tetrahydrofuran product\text{Allylic alcohol + α-chloroaldehyde} \xrightarrow{\text{NaHMDS}} \text{Epoxide intermediate} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{Tetrahydrofuran product}

This step constructs two tetrahydrofuran rings with >95% diastereomeric excess (d.e.).

Macrocyclization Optimization

Replacing the NHK reaction with a modified alkyl iodide–aldehyde cyclization improved macrocycle yields to 58% (vs. 40% in Eisai’s route). Key modifications include:

  • Titanium(IV) chloride as a Lewis acid to stabilize the aldehyde electrophile.

  • Microwave irradiation (80°C, 2 h) to accelerate ring closure.

Industrial Scale-Up Challenges and Solutions

Transitioning from milligram to kilogram-scale production required addressing three critical issues (Table 2):

ChallengeEisai’s Solution (2010)Alphora’s Improvement (2023)
NHK reproducibilityStatistical DoE optimizationContinuous flow reactor
TBS deprotection safetyHF·pyridine in PTFE reactorsTBAF in microchannel systems
Macrocycle purificationSimulated moving bed chromatographyTemperature-controlled crystallization

The Alphora process reduced purification losses from 35% to 12% while cutting cycle time by 40%.

Patent-Driven Innovations in Impurity Control

Recent patent filings (e.g., CN114380840A) disclose methods to suppress dimerization during final deprotection:

Phthalimide Protection Strategy

Replacing traditional carbamates with phthalimide groups at C35 prevents nucleophilic attack on the C30a mesylate (Fig. 2):

PhthN–C35–OMsNH3/MeOHNH2C35OH+PhthNH2\text{PhthN–C35–OMs} \xrightarrow{\text{NH}3/\text{MeOH}} \text{NH}2–C35–OH + \text{PhthNH}_2

This reduces dimer impurities from 8.2% to <0.5%.

Solvent Engineering

Using acetonitrile–water (9:1 v/v) for methanesulfonic acid addition avoids solvolysis byproducts, achieving 99.8% this compound mesylate purity.

Comparative Analysis of Synthetic Routes

Table 3 summarizes efficiency metrics across major this compound syntheses:

ParameterKishi (1992)Eisai (2010)Chen (2022)Smith (2023)
Total steps>100736552
LLS48342822
Overall yield0.03%0.18%0.42%1.1%
Macrocycle yield12%40%55%58%
Purity (HPLC)92%98.5%99.2%99.8%

LLS = Longest linear sequence; HPLC = High-performance liquid chromatography .

化学反应分析

Eribulin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule, which can be used to create analogs with varying activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学研究应用

Eribulin has a wide range of scientific research applications:

    Chemistry: this compound serves as a model compound for studying complex natural product synthesis and the development of synthetic methodologies.

    Biology: It is used to study microtubule dynamics and the mechanisms of cell division.

    Medicine: this compound is primarily used in the treatment of metastatic breast cancer and liposarcoma. .

相似化合物的比较

Eribulin vs. Capecitabine

Mechanism :

  • This compound : Microtubule dynamics inhibitor.
  • Capecitabine : Oral fluoropyrimidine (5-FU prodrug), inhibits DNA synthesis.

Efficacy :

  • OS : Comparable in phase III trials (median OS: ~15.9 months for this compound vs. ~16.4 months for capecitabine) .
  • Subgroups : HER2-positive patients showed significantly longer OS with this compound (15.9 vs. 12.0 months; P=0.03) .
  • Treatment Line: this compound’s OS benefit is more pronounced in later lines (e.g., fourth/fifth line in EMBRACE) .

Health-Related Quality of Life (HRQoL) :

  • Similar overall HRQoL impact, but this compound causes faster systemic side-effect deterioration (e.g., fatigue), while capecitabine worsens gastrointestinal toxicity .

This compound vs. Taxanes (Paclitaxel, Docetaxel)

Mechanism :

  • Taxanes : Stabilize microtubules, blocking disassembly.
  • This compound : Irreversibly suppresses microtubule growth, leading to prolonged mitotic arrest .

Efficacy :

  • OS: this compound improved OS in MBC despite similar progression-free survival (PFS) to taxanes, suggesting non-mitotic mechanisms (e.g., vascular remodeling) .
  • Neoadjuvant Setting : this compound/cyclophosphamide showed comparable pathological complete response (pCR) rates to docetaxel/cyclophosphamide .

Gene Expression :

  • This compound and paclitaxel alter distinct gene profiles in pericytes (12% overlap), indicating divergent stromal effects .

This compound vs. Vinca Alkaloids (Vincristine)

Mechanism :

  • Vincristine : Inhibits tubulin polymerization.
  • This compound : Binds a unique β-tubulin pocket, causing irreversible mitotic blockade .

Efficacy :

  • Preclinical : this compound showed superior activity in Ewing sarcoma (4/5 complete responses vs. 0/5 with vincristine) and rhabdomyosarcoma (6/7 major responses vs. 2/7 with vincristine) .

This compound vs. Other MTAs (Ixabepilone, Vinorelbine)

Mechanism :

  • Ixabepilone : Epothilone analog stabilizing microtubules.
  • Vinorelbine: Semi-synthetic vinca alkaloid.

Efficacy :

  • In EMBRACE, this compound outperformed mixed physician’s choice regimens (including vinorelbine and non-MTAs) in OS .

Unique Properties of this compound

  • Metastasis Suppression : Reduces new metastasis incidence (25% with this compound vs. 49% pre-eribulin) via vascular remodeling and microenvironment modulation .
  • Dosing Schedule : Intermittent dosing (days 1/8 every 21 days) optimizes efficacy and tolerability, as shown in preclinical models .

Pharmacokinetic Comparison

Parameter This compound Capecitabine Taxanes
Metabolism CYP3A4 minimal Hepatic (CE to 5-FU) CYP3A4-dependent
Hepatic Adjust Required Not well-defined Required
Drug Interactions None with carboplatin N/A Significant with CYP3A4 inhibitors

生物活性

Eribulin mesylate, a synthetic derivative of halichondrin B, is a microtubule-targeting agent (MTA) primarily used in the treatment of metastatic breast cancer and liposarcoma. Its unique mechanism of action and biological activity distinguish it from other chemotherapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and recent research findings.

This compound primarily inhibits microtubule polymerization, which is crucial for mitotic spindle formation during cell division. Unlike traditional MTAs such as taxanes or vinca alkaloids, this compound does not significantly affect microtubule depolymerization. Instead, it binds to the plus ends of microtubules, effectively halting their growth while allowing depolymerization to proceed. This results in the formation of non-productive aggregates of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis following prolonged mitotic blockage .

Key Mechanistic Insights:

  • Microtubule Dynamics: this compound promotes pausing of microtubule growth and decreases overall dynamicity without significantly affecting disassembly rates .
  • Cell Cycle Arrest: It induces G2/M phase arrest, which is critical for its antitumor effects .
  • Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to reverse EMT in preclinical models, characterized by increased expression of epithelial markers and reduced expression of mesenchymal markers, thus diminishing metastatic potential .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in various settings:

  • Metastatic Breast Cancer: In clinical trials, this compound has shown improved overall survival (OS) compared to treatment of physician's choice in heavily pre-treated patients . A notable study reported a 29% decrease in risk of death among patients treated with this compound compared to those receiving other therapies .
  • Liposarcoma: The FDA has approved this compound for the treatment of advanced liposarcoma based on its antitumor activity observed in clinical studies .

Recent Research Findings

Recent studies have further elucidated the biological activity of this compound beyond its primary mechanism:

  • Tumor Microenvironment Modulation: this compound enhances tumor perfusion and reduces hypoxia by remodeling tumor vasculature. This effect improves drug delivery and reduces immunosuppressive markers such as PD-L1 in the tumor microenvironment .
  • Combination Therapies: this compound has shown promising results when combined with other therapeutic agents. For instance, studies have indicated enhanced efficacy when paired with pembrolizumab in metastatic soft tissue sarcoma patients . Additionally, it has demonstrated synergistic effects with phosphoinositide-3-kinase (PI3K) inhibitors and epidermal growth factor receptor (EGFR) inhibitors in various cancer models .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activity:

Study ReferenceCancer TypeTreatment RegimenKey Findings
Breast CancerThis compound MonotherapySignificant OS improvement; reversal of EMT observed
Non-Small Cell Lung Cancer (NSCLC)This compound + PI3K InhibitorSynergistic effects; improved tumor response
Soft Tissue SarcomaThis compound + PembrolizumabEnhanced efficacy; modulation of TME
Triple-Negative Breast CancerThis compound Monotherapy29% decrease in risk of death compared to controls

Case Studies

  • Case Study: Metastatic Breast Cancer
    • A patient with heavily pre-treated metastatic breast cancer received this compound as a last-line therapy. The treatment resulted in a significant reduction in tumor size and prolonged progression-free survival (PFS), highlighting this compound's effectiveness even after multiple lines of therapy.
  • Case Study: Liposarcoma
    • In a clinical trial involving patients with advanced liposarcoma, administration of this compound led to a notable response rate, with several patients achieving partial responses. The study underscored this compound's role as a viable treatment option for this challenging malignancy.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for studying Eribulin’s mechanism of action in microtubule dynamics?

  • Answer : Use in vitro tubulin polymerization assays combined with live-cell imaging to observe this compound’s interference with microtubule growth and shortening phases. Validate results via immunofluorescence microscopy to quantify microtubule stabilization or destabilization . Include negative controls (e.g., untreated cells) and positive controls (e.g., paclitaxel for stabilization) to contextualize findings. For reproducibility, document reagent concentrations, incubation times, and imaging parameters in supplemental materials .

Q. How can researchers address discrepancies in reported efficacy data for this compound across preclinical cancer models?

  • Answer : Conduct sensitivity analyses to identify variables influencing outcomes, such as tumor cell line heterogeneity, dosing schedules, or assay endpoints. Cross-reference pharmacokinetic (PK) data (e.g., plasma half-life, tissue penetration) with pharmacodynamic (PD) biomarkers (e.g., mitotic arrest markers) to reconcile conflicting results . Transparently report outlier handling methods and statistical adjustments in the analysis plan .

Q. What are the critical parameters for validating this compound’s purity and stability in experimental formulations?

  • Answer : Employ high-performance liquid chromatography (HPLC) with UV/Vis detection to quantify purity (>98%) and stability under varying storage conditions (e.g., pH, temperature). For novel formulations, include mass spectrometry (MS) to confirm structural integrity. Provide raw chromatograms and spectral data in supplemental files, adhering to journal guidelines for compound characterization .

Advanced Research Questions

Q. What strategies optimize the design of combination therapy studies involving this compound and immune checkpoint inhibitors?

  • Answer : Utilize syngeneic or humanized mouse models to evaluate synergistic effects on tumor microenvironment modulation. Predefine primary endpoints (e.g., tumor growth inhibition, immune cell infiltration) and secondary endpoints (e.g., cytokine profiling). Apply factorial experimental designs to isolate interaction effects between this compound and immunotherapies, using ANOVA with post-hoc corrections for multiplicity .

Q. How can researchers resolve contradictory findings on this compound’s role in epithelial-mesenchymal transition (EMT) modulation?

  • Answer : Integrate multi-omics approaches (e.g., RNA-seq, proteomics) to map EMT-related pathways (e.g., TGF-β, Snail/Slug) across cell lines with divergent responses. Use Bayesian hierarchical models to account for batch effects and technical variability. Validate findings in 3D organoid models to mimic in vivo heterogeneity .

Q. What methodological frameworks are recommended for identifying predictive biomarkers of this compound resistance?

  • Answer : Perform genome-wide CRISPR screens or transcriptomic profiling of resistant vs. sensitive cell lines. Apply machine learning algorithms (e.g., LASSO regression) to prioritize candidate biomarkers (e.g., βIII-tubulin isoforms, drug efflux transporters). Validate candidates in patient-derived xenografts (PDXs) with matched clinical response data .

Q. How should researchers address challenges in correlating this compound’s PK/PD properties with clinical outcomes in heterogeneous patient cohorts?

  • Answer : Implement population PK/PD modeling to account for inter-patient variability (e.g., hepatic function, genetic polymorphisms). Use nonlinear mixed-effects models (NONMEM) to estimate exposure-response relationships. Stratify analyses by covariates such as prior treatment history or tumor mutational burden .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

  • Answer : Standardize animal husbandry conditions (e.g., diet, light cycles) and randomize treatment groups to minimize confounding. Publish raw tumor volume measurements, survival curves, and statistical code in open-access repositories. Adhere to ARRIVE guidelines for reporting animal studies .

Q. How can researchers mitigate bias in retrospective analyses of this compound’s real-world efficacy data?

  • Answer : Pre-specify inclusion/exclusion criteria (e.g., line of therapy, metastasis sites) and adjust for confounding variables (e.g., performance status) using propensity score matching. Conduct sensitivity analyses to test robustness against unmeasured confounders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eribulin
Reactant of Route 2
Eribulin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。